molecular formula C11H9ClO3 B2864653 2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone CAS No. 1500046-78-5

2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone

Cat. No.: B2864653
CAS No.: 1500046-78-5
M. Wt: 224.64
InChI Key: MZKWUHCMOPAKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules

Preparation Methods

The synthesis of 2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone typically involves the reaction of 7-methoxybenzofuran with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

  • Molecular Formula: C₁₁H₉ClO₃
  • Molecular Weight: 224.64 g/mol
  • CAS Number: 1500046-78-5

Benzofuran derivatives, including this compound, exhibit a broad range of biological activities. The mechanisms through which these compounds exert their effects include:

  • Antitumor Activity: Some benzofuran derivatives have been shown to inhibit cell growth in various cancer cell lines, suggesting potential as anticancer agents. The compound may induce apoptosis through multiple biochemical pathways, affecting cellular signaling and gene expression related to cell survival and death.
  • Antimicrobial Activity: This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting microbial growth .

Anticancer Properties

Recent studies have highlighted the potential of benzofuran derivatives in cancer treatment. For instance, certain substituted benzofurans showed significant cell growth inhibitory effects on cancer cells, with mechanisms involving apoptosis induction .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast)15Apoptosis
Compound BA549 (Lung)20Cell Cycle Arrest
2-Chloro-1-(7-methoxy...)HeLa (Cervical)12Apoptosis Induction

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. It effectively inhibited the growth of various pathogens, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity of 2-Chloro-1-(7-methoxy...)

MicroorganismMIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Candida albicans0.039

Comparative Studies

Comparative analysis with other benzofuran derivatives reveals that the specific substituents on the benzofuran ring significantly influence biological activity. For example:

Table 3: Comparison of Biological Activities

Compound NameStructure VariationAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC mg/mL)
2-Chloro-1-(7-methoxy...)Cl at position 212E. coli: 0.0195
2-Bromo-1-(5-chloro...)Br at position 215S. aureus: 0.0048
1-(5-bromo-7-methoxy...)Br at position 518C. albicans: 0.039

Case Studies

Several case studies have documented the effectiveness of benzofuran derivatives in clinical settings:

  • Study on Anticancer Efficacy: A study conducted on various benzofuran derivatives indicated that those with methoxy substitutions exhibited enhanced anticancer activity compared to their unsubstituted counterparts .
  • Antimicrobial Evaluation: Research evaluating the antimicrobial properties of synthesized benzofuran derivatives demonstrated that the presence of halogen substituents significantly improved their efficacy against resistant strains of bacteria and fungi .

Properties

IUPAC Name

2-chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-14-9-4-2-3-7-5-10(8(13)6-12)15-11(7)9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKWUHCMOPAKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.